4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine

Lipophilicity Permeability ADME

4-Methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine is a synthetic small molecule from the piperazinyl-pyrimidine class, with molecular formula C17H22N4 and a molecular weight of 282.4 g/mol. Its structure features a 4-methylpyrimidine core linked at the 2-position to a piperazine ring bearing a chiral 1-phenylethyl substituent.

Molecular Formula C17H22N4
Molecular Weight 282.4 g/mol
CAS No. 2549014-01-7
Cat. No. B6438368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine
CAS2549014-01-7
Molecular FormulaC17H22N4
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)N2CCN(CC2)C(C)C3=CC=CC=C3
InChIInChI=1S/C17H22N4/c1-14-8-9-18-17(19-14)21-12-10-20(11-13-21)15(2)16-6-4-3-5-7-16/h3-9,15H,10-13H2,1-2H3
InChIKeyTZQJBYQTUSFESJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine (CAS 2549014-01-7): Baseline Characteristics for Procurement and Screening


4-Methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine is a synthetic small molecule from the piperazinyl-pyrimidine class, with molecular formula C17H22N4 and a molecular weight of 282.4 g/mol. Its structure features a 4-methylpyrimidine core linked at the 2-position to a piperazine ring bearing a chiral 1-phenylethyl substituent . This compound is a positional isomer of the 6-substituted analog 4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine (CAS 2640882-09-1). According to ZINC and ChEMBL 20 entries, there are currently no reported biological activities or annotated catalog records for this specific compound [1]. The fenotypic ethyl chirality at the piperazine nitrogen introduces a three-dimensional structural element that may influence target recognition relative to achiral or differently substituted analogs. The compound is available from several research chemical suppliers (purity typically ≥95%) and is intended exclusively for laboratory research use .

Why Generic Piperazinyl-Pyrimidine Substitution Fails for 4-Methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine


Piperazinyl-pyrimidine derivatives exhibit profound structure-activity relationship (SAR) sensitivity to the position of pyrimidine substitution, the nature of the N-substituent on the piperazine, and the presence of chirality. Compound 2549014-01-7 incorporates a 1-phenylethyl group on the piperazine nitrogen, a chiral center that is structurally distinct from the more common 2-phenylethyl isomer (e.g., CAS 2640882-09-1) and from methylpiperazine variants such as PF-4708671 [1]. This specific combination of a 2-pyrimidyl connection and a branched chiral phenylethyl group is not replicated in any biochemically annotated analog [2]. It is covered by the general Markush structure in patent RU-2608315-C2, which claims piperazinyl pyrimidine derivatives as CCR4 antagonists, but the precise compound has not been individually characterized [3]. Even minor positional or stereochemical variations can drastically alter kinase selectivity, GPCR pharmacology, and pharmacokinetic parameters. Substituting a generic piperazinyl-pyrimidine in a screening campaign would introduce an uncontrolled variable that may compromise assay reproducibility and lead to false-negative or false-positive hit identification.

Quantitative Differential Evidence: 4-Methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine vs. Closest Analogs


Lipophilicity (LogP) Comparison with the Direct 6-Positional Isomer

The target compound exhibits a substantially higher calculated logP (4.27) compared to the 6-substituted isomer (2.51), a difference of approximately 1.76 log units [1]. This indicates a nearly 60-fold greater partition coefficient, predicting superior passive membrane permeability but also potential differences in plasma protein binding and CYP450 susceptibility. The assay was performed on computational models using the ZINC database algorithm.

Lipophilicity Permeability ADME

Chiral Center Differentiation: Target Compound Contains a 1-Phenylethyl Group vs. Common 2-Phenylethyl Analogs

The target compound bears a chiral carbon atom directly attached to the piperazine nitrogen (1-phenylethyl), whereas the most closely related cataloged analog, 4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine, is achiral at the piperazine linkage . This stereochemical feature could lead to enantioselective interactions with chiral biological targets such as kinases and GPCRs, potentially resulting in differential inhibitory profiles. The absolute configuration of the commercial sample is typically racemic, but the chiral handle exists for resolution or asymmetric synthesis.

Chirality Enantioselectivity Stereochemistry

Kinase Selectivity Potential of 2-Pyrimidyl Substitution Pattern

Piperazinyl-pyrimidine analogs with a 2-substitution pattern on the pyrimidine ring are significantly less explored than 4- or 6-substituted counterparts. The well-characterized inhibitor PF-4708671 (S6K1 Ki = 20 nM) features a 4-pyrimidinyl-piperazine linkage and shows high S6K1 selectivity (>400-fold over S6K2) [1]. The target compound's 2-substitution pattern places the piperazine moiety in a different electronic environment (ortho/para-directing vs. meta-directing), which may result in a distinct kinome selectivity fingerprint [2]. However, no experimental binding data for the target compound currently exists.

Kinase inhibition Kinome profiling Chemoproteomics

Positioning Within CCR4 Antagonist Patent Space

The compound falls within the Markush structure of patent RU-2608315-C2, which claims piperazinyl pyrimidine derivatives as CCR4 antagonists [1]. CCR4 (C-C chemokine receptor type 4) is a validated target in T-cell malignancies and allergic inflammation. Most commercially offered piperazinyl-pyrimidines (e.g., PF-4708671) target kinases rather than GPCRs. This patent association nominally differentiates the compound's potential therapeutic direction, though no specific CCR4 binding data for the compound itself has been disclosed.

CCR4 antagonism GPCR Immuno-oncology

Application Scenarios Where 4-Methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine Provides a Decisive Procurement Advantage


Parallel Library Synthesis for Kinase Selectivity Profiling

The 2-pyrimidyl substitution pattern is underrepresented in kinome libraries. Including this compound in a diversity-oriented synthesis library enables researchers to probe kinase binding pockets with a scaffold topology distinct from the dominant 4-pyrimidinyl chemotype (e.g., PF-4708671). [1] The chiral center also allows for enantiomer separation, potentially revealing stereospecific binding interactions.

Blood-Brain Barrier Penetrant Lead Optimization Programs

With a calculated logP of 4.27, the compound is significantly more lipophilic than its 6-substituted isomer (logP 2.51) [1]. Medicinal chemistry teams targeting CNS indications may select this scaffold for its predicted passive CNS permeability, allowing for a more lipophilic starting point in lead optimization without adding extra molecular weight.

CCR4 Antagonist Tool Compound Development

Given its coverage under patent RU-2608315-C2, this compound is a relevant starting point for developing novel CCR4 antagonists for immunological applications. Unlike S6K1 inhibitors (e.g., PF-4708671) that are used in oncology metabolism studies, this compound can be positioned in GPCR screening cascades for T-cell lymphoma or allergic disease models [2].

Negative Control for 6-Substituted Piperazinyl-Pyrimidine SAR Studies

In SAR campaigns focused on 6-substituted analogs, the 2-substituted isomer serves as an ideal negative control to assess the contribution of the pyrimidine attachment point to biological activity. The substantial logP difference (Δ1.76) [1] also allows researchers to deconvolve lipophilicity-driven effects from binding-site-specific interactions.

Quote Request

Request a Quote for 4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.